
N-methyl-N-(4-methylbenzyl)glycine
カタログ番号 B2410034
CAS番号:
1041538-08-2
分子量: 193.246
InChIキー: HFUDWFJICPXCJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-(4-methylbenzyl)glycine” is a compound that is related to a class of molecules known as amino acids . It is a derivative of glycine, which is the simplest amino acid . The molecular weight of this compound is 193.24 .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes compounds like “this compound”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is influenced by the steric demand of the amino acid NCA monomers and their N-methylated derivatives .科学的研究の応用
Glycine N-Methyltransferase (GNMT) and Methyl Group Metabolism
- GNMT is crucial in methyl group metabolism, using S-adenosylmethionine (AdoMet) to methylate glycine to N-methylglycine (sarcosine), thus controlling the cell's methylating potential (Luka et al., 2006).
Polymerization and Synthesis Applications
- N-methyl-N-(4-methylbenzyl)glycine can be synthesized and polymerized for creating optically active polymers, with applications in material science (Oishi et al., 1993).
Role in Environmental and Cellular Responses
- GNMT is involved in the response to environmental toxins, such as benzo(a)pyrene, and plays a role in methylation processes that affect DNA methylation and potential cellular responses (Fang et al., 2010).
Enzymatic Activities and Molecular Interactions
- Studies on the enzyme Glycine N-methyltransferase, which converts glycine to sarcosine, provide insights into molecular interactions and enzymatic activities crucial for understanding amino acid metabolism (Heady & Kerr, 1973).
NMDA Receptor-Related Research
- Research involving glycine as a ligand for NMDA receptors, an important receptor type in the central nervous system, is significant for understanding neural signaling and potential therapeutic applications (Reynolds et al., 1987).
Development of Fluorescent Sensors
- The development of optical sensors for glycine, such as GlyFS, enables the monitoring of this amino acid in biological systems, with potential applications in neuroscience and drug development (Zhang et al., 2018).
特性
IUPAC Name |
2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUDWFJICPXCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(3-Furyl)acrylic acid
39244-10-5; 81311-95-7

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
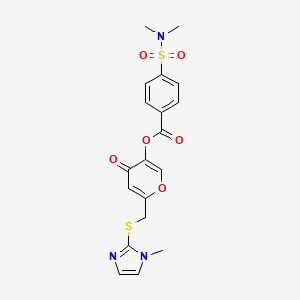
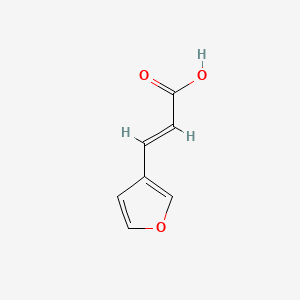
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
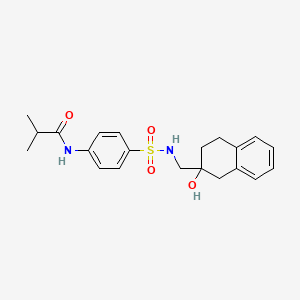

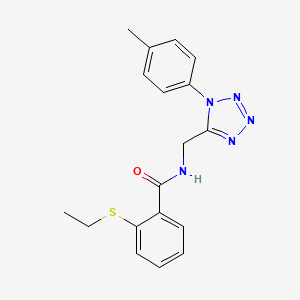
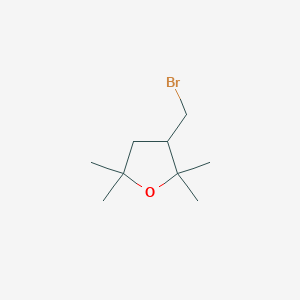
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2409967.png)
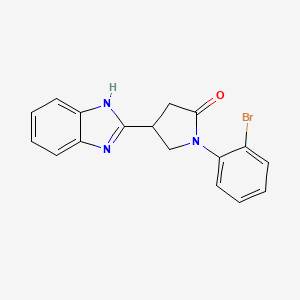
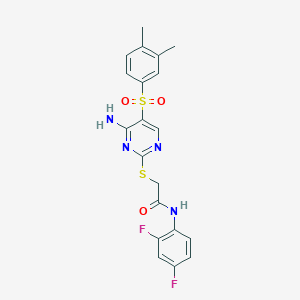
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)
